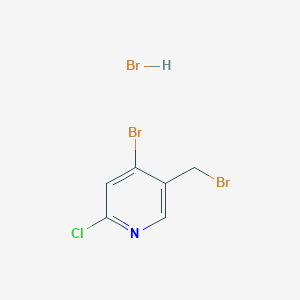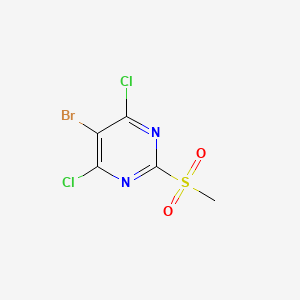
5-Bromo-4,6-dichloro-2-(methylsulfonyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4,6-dichloro-2-(methylsulfonyl)pyrimidine is a heterocyclic aromatic compound that contains bromine, chlorine, and a methylsulfonyl group attached to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,6-dichloro-2-(methylsulfonyl)pyrimidine typically involves the introduction of bromine and chlorine atoms onto a pyrimidine ring, followed by the addition of a methylsulfonyl group. One common method involves the nucleophilic aromatic substitution reaction, where 4,6-dichloro-2-(methylsulfonyl)pyrimidine is used as a starting material. The bromination is achieved using bromine or a brominating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing efficient and cost-effective reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-Bromo-4,6-dichloro-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
5-Bromo-4,6-dichloro-2-(methylsulfonyl)pyrimidine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceuticals.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action of 5-Bromo-4,6-dichloro-2-(methylsulfonyl)pyrimidine involves its ability to participate in various chemical reactions due to the presence of reactive bromine, chlorine, and methylsulfonyl groups. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures.
類似化合物との比較
Similar Compounds
4,6-Dichloro-2-(methylsulfonyl)pyrimidine: Lacks the bromine atom but shares similar reactivity.
5-Bromo-2-chloro-4-(methylsulfonyl)pyrimidine: Similar structure with different substitution pattern.
2,4,6-Trichloropyrimidine: Contains three chlorine atoms but lacks the methylsulfonyl group.
Uniqueness
5-Bromo-4,6-dichloro-2-(methylsulfonyl)pyrimidine is unique due to the combination of bromine, chlorine, and methylsulfonyl groups on the pyrimidine ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
特性
分子式 |
C5H3BrCl2N2O2S |
|---|---|
分子量 |
305.96 g/mol |
IUPAC名 |
5-bromo-4,6-dichloro-2-methylsulfonylpyrimidine |
InChI |
InChI=1S/C5H3BrCl2N2O2S/c1-13(11,12)5-9-3(7)2(6)4(8)10-5/h1H3 |
InChIキー |
YSAUXUJPMGAKSW-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=NC(=C(C(=N1)Cl)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


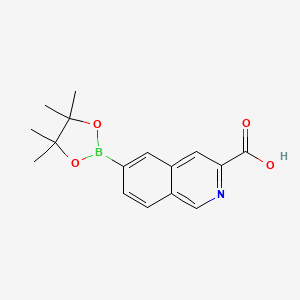
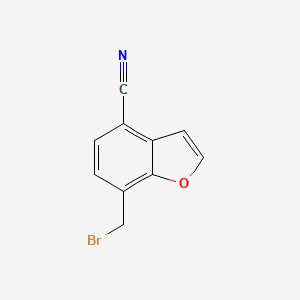
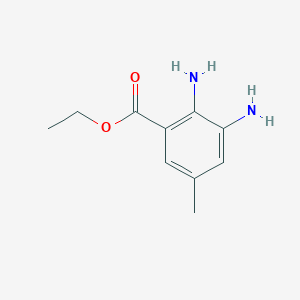
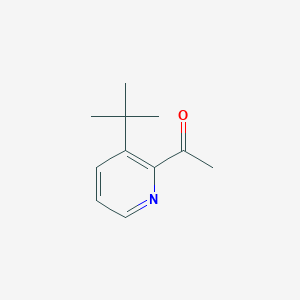

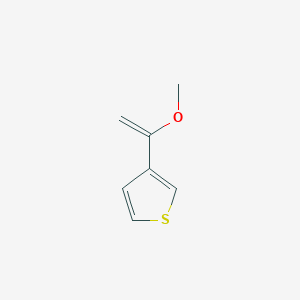
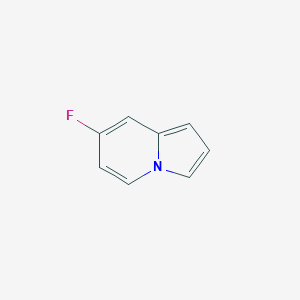

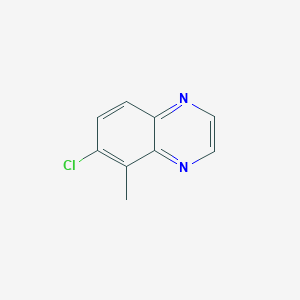
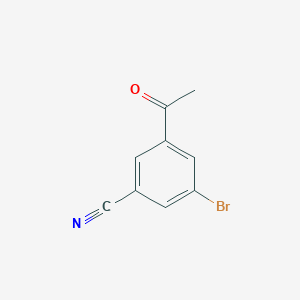
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid](/img/structure/B13669673.png)
